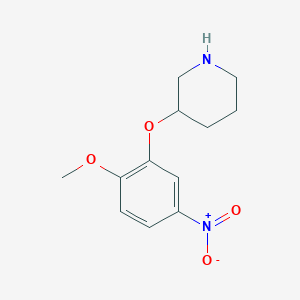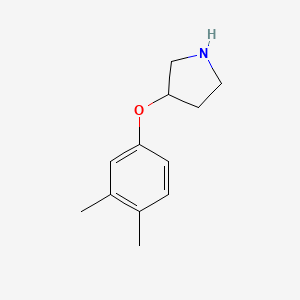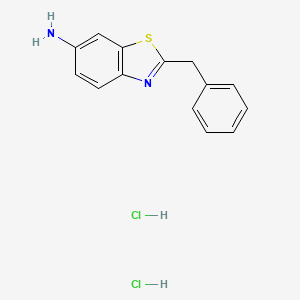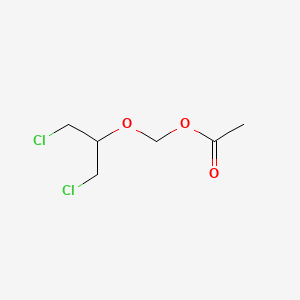![molecular formula C11H13N3S2 B1451600 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105190-04-2](/img/structure/B1451600.png)
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Übersicht
Beschreibung
“3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a chemical compound that contains a piperidine ring . Piperidine is a common structural motif in many pharmaceuticals and other organic compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is known for its mild and functional group tolerant conditions, and it uses readily prepared and environmentally benign organoboron reagents . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” consists of a piperidine ring attached to a thiadiazole ring, which is further connected to a thiophene ring . The molecular formula is C11H13N3S2 .
Chemical Reactions Analysis
The chemical reactions involving “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” could involve the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
The compound 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine falls under the broader category of thiadiazole derivatives, which are recognized for their significant pharmacological potential. Thiadiazoles and their derivatives, such as the specified compound, exhibit a wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects (P. Mishra et al., 2015). The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to be a key factor contributing to their extensive pharmacological activities.
Antimicrobial and Anti-inflammatory Activities
Specifically focusing on the antimicrobial and anti-inflammatory activities, these derivatives, including compounds with structural similarities to 3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine, have been identified as promising agents. The heterocyclic frameworks of thiadiazoles offer a versatile scaffold for the development of new therapeutic agents. The synthesis and pharmacological evaluation of such compounds reveal their potential in addressing antibiotic resistance and inflammation-related disorders (Faruk Alam, 2018).
Role in Drug Design
The unique chemical structure of thiadiazoles, including the thiadiazolyl-piperidine framework, provides a valuable basis for drug design. These compounds' ability to interact with various biological targets underscores their importance in medicinal chemistry. Research efforts continue to focus on exploiting the pharmacophore properties of thiadiazoles for the development of novel drugs with improved efficacy and safety profiles (B. F. Abdel-Wahab, 2017).
Zukünftige Richtungen
The future directions for “3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” could involve further exploration of its potential applications. For instance, the protodeboronation of alkyl boronic esters, a method that could be used in the synthesis of such compounds, allows for a valuable but unknown transformation called formal anti-Markovnikov alkene hydromethylation . This suggests potential future research directions in the synthesis and application of such compounds.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Thiophene derivatives, which this compound contains, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Compounds containing piperidine and thiophene moieties have been associated with a variety of biological activities .
Eigenschaften
IUPAC Name |
2-piperidin-3-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUCURBBUOSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)




![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)

![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)


